molecular formula C7H16ClN B1377407 2-Tert-butylazetidine hydrochloride CAS No. 1432678-94-8

2-Tert-butylazetidine hydrochloride

Cat. No.: B1377407
CAS No.: 1432678-94-8
M. Wt: 149.66 g/mol
InChI Key: DWMSPHILMWOUMY-UHFFFAOYSA-N
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Description

Historical Evolution and Contemporary Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines and their derivatives like β-lactams, are foundational motifs in organic chemistry. acs.org Their journey began with early explorations into ring systems, but their significance surged with the discovery of penicillin and other β-lactam antibiotics. This discovery highlighted the profound biological activity that can be housed within a strained four-membered ring. In contemporary research, azetidines are recognized as crucial intermediates, chiral auxiliaries, and key structural units in a variety of bioactive compounds, including amino acids and alkaloids. acs.org Their utility extends to being building blocks for more complex molecular architectures. nih.gov The development of new synthetic methods to access functionalized azetidines remains an active area of research, driven by their potential in drug discovery. bldpharm.com

Azetidines are considered privileged structures in medicinal chemistry, capable of binding to a wide range of biological targets. nih.gov Their incorporation into drug candidates can lead to improved pharmacokinetic properties. This has spurred the development of diverse synthetic strategies, including cyclization reactions, cycloadditions, and ring expansions, to access a wide array of substituted azetidines. acs.orgbldpharm.com

Intrinsic Ring Strain and its Chemical Implications in Azetidine (B1206935) Systems

Azetidine is a saturated four-membered heterocycle containing one nitrogen atom. researchgate.net The defining characteristic of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. chembk.com This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle. While substantial, this ring strain is less severe than that of the three-membered aziridine (B145994) ring, rendering azetidines more stable and easier to handle. chembk.comchemrxiv.org Conversely, they are more reactive than their five-membered pyrrolidine (B122466) counterparts due to this inherent strain. chembk.com

This ring strain is not merely a point of instability but a driving force for unique chemical reactivity. chembk.comchemrxiv.org Azetidines can undergo ring-opening reactions under various conditions, providing a pathway to functionalized acyclic amines. google.com This reactivity can be harnessed in synthetic chemistry to build molecular complexity. However, this inherent strain can also lead to decomposition pathways not observed in larger ring systems. google.com For instance, under certain conditions, azetidines have been observed to undergo nitrogen deletion to form cyclopropanes, a reaction assisted by the relief of ring strain. acs.org

The reactivity of the azetidine ring is influenced by the nature of the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack, while substituents on the carbon atoms can influence the regioselectivity of ring-opening reactions. The balance between stability and reactivity makes azetidines a fascinating and synthetically versatile class of heterocycles.

Overview of 2-Substituted Azetidines, with Specific Reference to 2-Tert-butylazetidine (B13017268) Hydrochloride as a Representative Derivative

2-Substituted azetidines are a particularly important subclass, with the substituent at the 2-position significantly influencing the molecule's stereochemistry and reactivity. The synthesis of enantiomerically pure 2-substituted azetidines is a key challenge and a focus of much research, as the stereochemistry at this position is often crucial for biological activity. nih.gov A variety of synthetic methods have been developed to access these compounds, including the reduction of 2-azetidinones (β-lactams) and cycloaddition reactions. rsc.org A general and scalable method for producing enantioenriched C2-substituted azetidines, including those with bulky alkyl groups, involves the use of chiral tert-butanesulfinamides. acs.orgnih.gov

2-Tert-butylazetidine represents a specific example of a 2-substituted azetidine where the substituent is a sterically demanding tert-butyl group. This bulky group is expected to have a significant impact on the conformation of the azetidine ring and its reactivity. The hydrochloride salt, 2-Tert-butylazetidine hydrochloride, is formed by the reaction of the basic azetidine nitrogen with hydrochloric acid. This is a common strategy to improve the handling, stability, and water solubility of amine-containing compounds. The formation of the hydrochloride salt is a standard procedure for many azetidine derivatives. google.comontosight.ai

While specific research on this compound is limited, its chemical properties can be inferred from the general behavior of 2-alkyl-substituted azetidines and the known influence of the tert-butyl group. The synthesis of such a compound would likely follow established routes for 2-substituted azetidines, potentially through the use of a chiral auxiliary to control stereochemistry, followed by salt formation. nih.gov

Properties

IUPAC Name

2-tert-butylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-5-8-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSPHILMWOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azetidine Scaffolds

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is principally achieved through two major strategic approaches: the formation of a carbon-nitrogen bond via intramolecular cyclization of an acyclic precursor, or the concerted or stepwise formation of two bonds in a cycloaddition reaction.

Intramolecular cyclization is a cornerstone of azetidine synthesis, relying on the formation of a C-N bond within a suitably functionalized linear substrate. This method is versatile, allowing for the introduction of various substituents on the resulting ring. The success of these reactions often depends on the nature of the leaving group and the specific reaction conditions employed to favor the 4-exo-tet cyclization pathway over competing elimination or intermolecular reactions. acs.org

One of the most traditional and direct methods for constructing the azetidine ring is the intramolecular nucleophilic substitution of γ-haloalkylamines. frontiersin.org In this approach, a 3-halopropylamine derivative is treated with a base. The base deprotonates the amine, increasing its nucleophilicity and prompting an intramolecular SN2 reaction where the nitrogen atom displaces the halide leaving group to form the four-membered ring. frontiersin.orgnih.gov This method's primary challenge is managing the competition with elimination reactions, which can be influenced by the substitution pattern of the carbon chain and the reaction conditions. acs.org

An alternative and highly effective strategy involves the cyclization of 1,3-amino alcohols. acs.orgacs.org This method avoids the direct synthesis of potentially unstable γ-haloalkylamines. Instead, the hydroxyl group of the readily available 1,3-amino alcohol is converted into a better leaving group, typically a sulfonic ester such as a mesylate, tosylate, or triflate. acs.orgorganic-chemistry.org Subsequent treatment with a base facilitates the intramolecular cyclization. Triflate esters are particularly effective, being more reactive than tosylates and enabling the cyclization to proceed efficiently, even with sterically hindered substrates. acs.org An efficient method for activating the hydroxyl groups of amino alcohols using 1,1′-carbonyldiimidazole (CDI) has also been developed, offering a route that avoids toxic reagents and is compatible with a wide range of functional groups. acs.orgacs.org

Table 1: Comparison of Leaving Groups in 1,3-Amino Alcohol Cyclization

Leaving GroupPrecursorTypical ReagentReactivityReference
Mesylate (OMs)1,3-Amino AlcoholMethanesulfonyl Chloride (MsCl)Good acs.orgfrontiersin.org
Tosylate (OTs)1,3-Amino Alcoholp-Toluenesulfonyl Chloride (TsCl)Good acs.org
Triflate (OTf)1,3-Amino AlcoholTriflic Anhydride (Tf₂O)Excellent acs.org
Carbonate1,3-Amino Alcohol1,1′-Carbonyldiimidazole (CDI)Good acs.orgacs.org

The intramolecular aminolysis of epoxy amines provides a powerful alternative for azetidine ring construction. frontiersin.orgnih.gov This reaction involves the nucleophilic attack of an amine onto one of the electrophilic carbons of an epoxide within the same molecule. A notable advancement in this area is the use of lanthanide(III) triflates, such as Lanthanum(III) triflate (La(OTf)₃), as catalysts. nih.govelsevierpure.comnih.gov This catalytic system enables the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce the corresponding 3-hydroxyazetidines in high yields. frontiersin.orgnih.govnih.gov The reaction demonstrates broad functional group tolerance, proceeding smoothly even in the presence of acid-sensitive and Lewis basic moieties. nih.govelsevierpure.comnih.gov A substrate with a bulky tert-butyl amine group has been shown to afford the corresponding azetidine in high yield. frontiersin.orgnih.gov This catalytic approach represents a significant improvement over methods that require stoichiometric promoters, which are often neutralized by the basicity of the amine nucleophile. frontiersin.orgnih.gov

Table 2: Research Findings on La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines

Amine SubstituentYieldRegioselectivityKey ObservationReference
Electron-rich benzyl (B1604629)HighHighSmooth reaction frontiersin.orgnih.gov
Electron-deficient benzylHighHighSmooth reaction frontiersin.orgnih.gov
n-ButylHighHighHigh yield and regioselectivity frontiersin.orgnih.gov
tert-ButylHighHighBulky group tolerated frontiersin.orgnih.gov
AllylModerateHighπ-basic group tolerated frontiersin.orgnih.gov

[2+2] cycloaddition reactions represent a highly convergent and atom-economical approach to azetidine synthesis, forming two new carbon-carbon or carbon-nitrogen bonds in a single step. The most prominent of these is the aza Paternò–Büchi reaction, which involves the cycloaddition of an imine and an alkene. researchgate.netrsc.org

The direct [2+2] cycloaddition of imines and alkenes to form azetidines is a synthetically attractive but challenging transformation. rsc.org Thermally, [2+2] cycloadditions are generally forbidden by orbital symmetry rules, though exceptions exist for specific substrates like ketenes. nih.govyoutube.com Consequently, most aza Paternò–Büchi reactions are photochemical. rsc.org

Historically, these reactions required high-energy UV light irradiation. researchgate.net A significant hurdle in these reactions is the efficient E/Z isomerization of the excited imine, which can compete with the desired cycloaddition. escholarship.orgthieme-connect.com

Modern advancements have overcome many of these limitations through catalysis. Visible-light photocatalysis has emerged as a powerful tool, allowing the reaction to proceed under mild conditions. chemrxiv.orgchemrxiv.org These methods often rely on an iridium or copper photocatalyst that facilitates the reaction via a triplet energy transfer or a metal-to-ligand charge transfer (MLCT) mechanism. escholarship.orgchemrxiv.orgchemrxiv.org To circumvent the issues with simple imines, researchers have successfully employed imine surrogates such as oximes and 2-isoxazoline carboxylates. chemrxiv.orgnih.gov These substrates can be activated by a visible-light photocatalyst to react with a broad scope of alkenes, yielding highly functionalized azetidines. chemrxiv.orgnih.gov Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, providing a stereoselective and atom-economic route to functionalized azetidines. acs.org

Table 3: Comparison of [2+2] Cycloaddition Methods for Azetidine Synthesis

MethodEnergy SourceCatalyst/SensitizerTypical SubstratesKey FeaturesReference
Thermal HeatNoneKetenes, EnaminesLimited scope, often requires activated substrates. nih.govyoutube.com
Classical Photochemical UV LightAcetoneAzauracils, IminesRequires high energy; side reactions common. rsc.orgresearchgate.net
Visible-Light Photocatalysis Blue LEDsIridium or Copper ComplexesOximes, Alkenes, AminesMild conditions, high functional group tolerance, improved selectivity. escholarship.orgchemrxiv.orgchemrxiv.orgacs.org

[2+2] Cycloaddition Pathways

Photochemical Aza-Paterno-Büchi Reactions

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing azetidines. bris.ac.ukrsc.orgnih.gov This reaction can be initiated through either intermolecular or intramolecular pathways.

Intermolecular aza-Paterno-Büchi reactions involve the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring. nih.govnih.gov A significant challenge in these reactions is the competing E/Z isomerization of the imine upon excitation, which can be a non-productive relaxation pathway. bris.ac.uk To circumvent this, many successful examples utilize cyclic imines. nih.gov

Recent advancements have focused on visible-light-mediated processes, which offer milder reaction conditions compared to traditional UV irradiation. researchgate.net For instance, the use of photocatalysts can facilitate the reaction through triplet energy transfer. In one approach, the triplet state of a cyclic oxime, specifically a 2-isoxazoline-3-carboxylate, is generated by an iridium photocatalyst. This excited species then undergoes a [2+2] cycloaddition with a variety of alkenes to produce highly functionalized azetidines. researchgate.net While direct examples for the synthesis of 2-tert-butylazetidine (B13017268) using this method are not prevalent in the literature, the reaction of an imine derived from pivaldehyde with an appropriate alkene under photochemical conditions presents a plausible, albeit challenging, route. The steric bulk of the tert-butyl group would likely influence the stereochemical outcome of the cycloaddition.

Table 1: Examples of Intermolecular Aza-Paterno-Büchi Reactions

Imine Component Alkene Component Product Yield (%) Reference
N-Sulfonylimine Styrene (B11656) Substituted Azetidine High nih.gov
2-Isoxazoline-3-carboxylate 1-Hexene Functionalized Azetidine 94 researchgate.net
Quinoxalinone 1-(tert-Butyl)-4-vinylbenzene Chiral Azetidine 91 nih.gov

Intramolecular aza-Paterno-Büchi reactions offer a powerful strategy for the construction of bicyclic and polycyclic azetidine-containing frameworks. nih.gov In these reactions, the imine and alkene moieties are tethered within the same molecule. Upon photochemical excitation, the molecule undergoes an intramolecular [2+2] cycloaddition. This approach can exhibit high levels of regio- and stereoselectivity.

One notable example is the Norrish-Yang type cyclization. Although classically associated with carbonyl compounds, analogous transformations can occur with imines. A significant advancement in this area is the use of visible-light-mediated energy transfer to generate the excited state of the alkene or imine. For example, intramolecular [2+2] cycloadditions of unactivated alkenes with cyclic oximes have been developed to access complex tricyclic azetidines. nih.govustc.edu.cn The reaction proceeds by sensitization of the oxime by a photocatalyst, followed by intramolecular cycloaddition. The synthesis of a 2-tert-butyl substituted azetidine via this method would require a precursor containing both a tert-butyl-substituted imine functionality and a tethered alkene. The length and nature of the tether would be crucial in determining the feasibility and outcome of the cyclization.

Table 2: Examples of Intramolecular Aza-Paterno-Büchi Reactions

Substrate Product Yield (%) Reference
Tethered Enamide and Oxime Bicyclic Azetidine Good nih.gov
Tethered Styrene and Oxime Bicyclic Azetidine up to 99 researchgate.net
Tethered Unactivated Alkene and Cyclic Oxime Tricyclic Azetidine up to 84 nih.gov

Ring Contraction Strategies

Ring contraction provides an alternative and powerful approach to azetidine synthesis, often starting from more readily available five-membered rings like pyrrolidines. These methods typically involve a rearrangement reaction that results in the extrusion of a carbon atom from the ring or a skeletal reorganization.

A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org In this one-pot reaction, the addition of a nucleophile, such as an alcohol or an amine, to the α-bromo N-sulfonylpyrrolidinone in the presence of a base like potassium carbonate leads to the formation of an α-carbonylated N-sulfonylazetidine. The proposed mechanism involves the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular SN2 reaction where the newly formed amide anion displaces the α-bromide. rsc.org To synthesize a 2-tert-butylazetidine derivative using this methodology, one would need to start with a 3-tert-butyl- or 5-tert-butyl-substituted α-bromopyrrolidinone. The regioselectivity of the initial bromination and the subsequent ring contraction would be key considerations. While there are reports of ring contractions of di-tert-butyl-3H-azepines to pyridines, specific examples leading to 2-tert-butylazetidine from a five-membered ring are not extensively documented. elsevierpure.com

Table 3: Ring Contraction for Azetidine Synthesis

Starting Material Reagents Product Yield (%) Reference
α-Bromo N-sulfonylpyrrolidinone Alcohol, K2CO3 α-Alkoxycarbonyl-N-sulfonylazetidine Good rsc.org
Chiral Hydroxamic Acid Heat Carbamate-protected 2,2-disubstituted Pyrrolidine (B122466) (via contraction) Good nih.gov

Innovative Routes to Substituted Azetidines

Recent innovations in synthetic chemistry have opened up new avenues for the synthesis of substituted azetidines, particularly through the functionalization of highly strained intermediates.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of 1,3-disubstituted azetidines. rsc.orgarkat-usa.org The high ring strain of the bicyclic system facilitates the cleavage of the central C-N bond, allowing for the introduction of two new substituents at the 1 and 3 positions of the resulting azetidine ring. rsc.org

A significant advancement in the use of ABBs is their direct alkylation and arylation using organometallic reagents. For instance, a general method for the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst has been developed. researchgate.net This method allows for the rapid preparation of bis-functionalized azetidines bearing a variety of alkyl, allyl, vinyl, and benzyl groups. The reaction proceeds through the formation of an organocopper intermediate which then reacts with the ABB.

To synthesize 2-tert-butylazetidine, a related strategy would involve the reaction of a 2-tert-butyl-1-azabicyclo[1.1.0]butane with a suitable nucleophile or the addition of a tert-butyl organometallic reagent to an unsubstituted ABB. While the direct addition of a tert-butyl Grignard or organolithium reagent can be challenging due to their steric bulk and high basicity, the use of organozinc or other less reactive organometallic species in the presence of a suitable catalyst could potentially afford the desired product. The development of such a reaction would provide a highly convergent route to 2-tert-butyl substituted azetidines.

Table 4: Functionalization of 1-Azabicyclo[1.1.0]butanes

Reagents Product Yield (%) Reference
Organometallic Reagent, Cu(OTf)2 Bis-functionalized Azetidine Good researchgate.net
Benzyl Chloroformate or Trifluoroacetic Anhydride Substituted 3-Chloroazetidine Good researchgate.net
Aryl Grignard Reagent, Pd-catalyst 1,3-Bisarylazetidine Good arkat-usa.org

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

Boron-Homologation for 3,3-Disubstituted Azetidines

A significant challenge in organic synthesis is the construction of stereochemically complex molecules, particularly those containing quaternary carbon centers. A novel and effective method to address this is the boron-homologation of 1,2-dihydropyridines, which enables the enantioselective synthesis of 3,3-disubstituted azetidines. This strategy is particularly useful for creating azetidines with a quaternary carbon at the C3 position with high levels of enantiomeric excess.

The process commences with the dearomatization of pyridine (B92270) derivatives to form chiral 1,2-dihydropyridines. These intermediates then undergo a rhodium-catalyzed hydroboration reaction. Following this, a sequence of oxidation and homologation steps takes place. The pivotal homologation step involves the migration of a boron-activated carbon substituent, which results in the expansion of a three-membered ring intermediate into the desired four-membered azetidine ring. This methodology has proven effective for generating a range of 3-alkyl-3-aryl azetidines.

Table 1: Key Aspects of Boron-Homologation for 3,3-Disubstituted Azetidines

Feature Description
Starting Materials Chiral 1,2-dihydropyridines derived from pyridines.
Key Reagents Rhodium catalysts for hydroboration, borane (B79455) sources.
Core Transformation Boron-homologation leading to ring expansion.
Product Scope Enantioenriched 3,3-disubstituted azetidines.

| Primary Advantage | High enantioselectivity and access to quaternary carbon centers. |

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and powerful strategy in molecular synthesis. For azetidines, C-H functionalization provides a direct pathway to introduce molecular complexity, bypassing the need for pre-functionalized starting materials.

A significant advance in the late-stage functionalization of azetidines is the direct arylation of their C(sp³)-H bonds. This transformation is typically accomplished using palladium catalysis, which facilitates the coupling of an aryl halide with an unactivated C-H bond on the azetidine ring. To ensure regioselectivity, the reaction often employs a directing group that positions the palladium catalyst in close proximity to the target C-H bond.

Research has shown that N-acyl protected azetidines can undergo direct C3-arylation. The amide directing group guides the palladation to the C3 position, forming a palladacycle intermediate. This intermediate subsequently undergoes reductive elimination with an aryl halide to yield the C3-arylated azetidine. This method provides access to a diverse range of 3-aryl azetidines, which are valuable building blocks in pharmaceutical research.

Intramolecular C-H amination reactions are a powerful tool for constructing nitrogen-containing rings. In the context of azetidine synthesis, transition metal-catalyzed intramolecular γ-C(sp³)-H amination allows for the formation of the four-membered ring from an acyclic amine precursor. This approach involves activating a C-H bond at the γ-position relative to a nitrogen atom, followed by the formation of a new carbon-nitrogen bond to close the ring.

Catalysts based on rhodium, palladium, and copper have been successfully used for this transformation. For example, a rhodium-catalyzed process can convert a γ-amino alcohol derivative into an azetidine via a C-H insertion mechanism. The selection of the appropriate catalyst and ligand system is critical for achieving high yields and, particularly in the synthesis of chiral azetidines, high stereoselectivity.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has transformed the field of complex molecule synthesis, and the synthesis of azetidines has greatly benefited from these advancements. Nickel- and copper-catalyzed reactions have become particularly potent tools for both the construction and derivatization of azetidine rings.

Nickel catalysis has facilitated the development of novel cross-coupling reactions that are often complementary to more traditional palladium-catalyzed methods. A prime example is the decarboxylative (hetero)arylation of azetidine-containing redox-active esters. This reaction enables the coupling of an azetidine carboxylic acid derivative with a (hetero)aryl halide.

The process begins with the conversion of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. This ester then undergoes a nickel-catalyzed decarboxylative coupling with an aryl or heteroaryl halide. This method is highly valued for its broad substrate scope and tolerance of various functional groups, which permits the synthesis of a wide array of C-arylated azetidines.

Table 2: Components of Nickel-Catalyzed Decarboxylative Arylation

Component Role in the Reaction
Azetidine-containing redox-active ester Serves as the azetidine source and a radical precursor.
(Hetero)aryl halide Acts as the arylating agent.
Nickel catalyst Facilitates the cross-coupling process.

| Reductant | Initiates the catalytic cycle. |

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single step to form a complex product. Copper-catalyzed MCRs have been successfully developed for the synthesis of functionalized azetidine derivatives.

A notable example is the copper-catalyzed reaction of an amine, an aldehyde, and an alkyne to produce propargylamines. These intermediates can then undergo a subsequent intramolecular cyclization to form the azetidine ring. The versatility of this approach allows for the introduction of diverse substituents onto the azetidine core by simply varying the initial reactants. This strategy offers a rapid and convergent route to generate libraries of substituted azetidines for screening in drug discovery programs.

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-Tert-butylazetidine hydrochloride
3,3-disubstituted azetidines
3-alkyl-3-aryl azetidines
3-aryl azetidines
N-acyl protected azetidines
γ-amino alcohol
Azetidine carboxylic acid
N-hydroxyphthalimide (NHP) ester
Gold-Catalyzed Oxidation of Alkynes for Azetidin-3-one Synthesis

A significant advancement in the synthesis of azetidine scaffolds is the gold-catalyzed intermolecular oxidation of alkynes, which provides a direct route to azetidin-3-ones. This methodology circumvents the use of potentially hazardous diazo compounds, which are common precursors in other synthetic routes. The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate generated from the intermolecular oxidation of a terminal alkyne. This intermediate then undergoes an intramolecular N-H insertion to yield the desired azetidin-3-one.

A notable example of this is the synthesis of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. researchgate.netfrontiersin.org The use of a tert-butanesulfonyl protecting group on the nitrogen atom is advantageous as it can be easily removed under acidic conditions after the formation of the azetidine ring. researchgate.netfrontiersin.org This method has been shown to be flexible and stereoselective, affording chiral azetidin-3-ones in high enantiomeric excess. researchgate.netfrontiersin.org

The reaction conditions typically involve a gold(I) catalyst, such as IPrAuNTf2, and an oxidant, like 8-isopropylquinoline N-oxide. magtech.com.cn The reaction is generally carried out in an organic solvent at a controlled temperature. The scope of the reaction is broad, tolerating a variety of substituents on the alkyne and the sulfonamide. researchgate.net However, certain substrates, such as those containing a furan (B31954) moiety, may lead to alternative products instead of the desired azetidin-3-one. researchgate.net

Table 1: Gold-Catalyzed Synthesis of Azetidin-3-ones

Entry Substrate Catalyst Oxidant Product Yield (%)
1 N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide IPrAuNTf2 8-isopropylquinoline N-oxide 1-(tosyl)azetidin-3-one 85
2 N-(but-3-yn-2-yl)-4-methylbenzenesulfonamide IPrAuNTf2 8-isopropylquinoline N-oxide 2-methyl-1-(tosyl)azetidin-3-one 78
3 N-(3-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide IPrAuNTf2 8-isopropylquinoline N-oxide 2-phenyl-1-(tosyl)azetidin-3-one 92
Titanium(IV)-Mediated Coupling Reactions

Titanium(IV)-mediated reactions have emerged as a powerful tool for the construction of azetidine rings. One prominent example is the synthesis of spirocyclic NH-azetidines from oxime ethers. This transformation can be achieved using either an alkyl Grignard reagent or a terminal olefin as a coupling partner in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)4). frontiersin.orgnih.gov

The reaction is proposed to proceed through a Kulinkovich-type mechanism. frontiersin.orgnih.gov In this pathway, a titanacyclopropane intermediate is formed in situ. This intermediate acts as a 1,2-aliphatic dianion equivalent and inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered azetidine ring. frontiersin.orgnih.gov This method is particularly valuable for the synthesis of structurally diverse and previously unreported spirocyclic NH-azetidines in a single step. frontiersin.orgnih.gov

The reaction conditions are relatively mild, typically involving the combination of the oxime ether, the titanium(IV) alkoxide, and the Grignard reagent or olefin in an ethereal solvent at room temperature. nih.gov The reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted spirocyclic azetidines. frontiersin.orgnih.gov

Table 2: Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

Entry Oxime Ether Coupling Partner Titanium Reagent Product Yield (%)
1 O-benzyl cyclobutanone (B123998) oxime Ethylmagnesium bromide Ti(Oi-Pr)4 spiro[azetidine-2,1'-cyclobutane] 65
2 O-benzyl cyclopentanone (B42830) oxime Propylmagnesium chloride Ti(Oi-Pr)4 spiro[azetidine-2,1'-cyclopentane] 72
3 O-benzyl cyclohexanone (B45756) oxime 1-hexene/Cyclopentylmagnesium bromide Ti(Oi-Pr)4 spiro[azetidine-2,1'-cyclohexane] 58

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition is a versatile and efficient method for the synthesis of azetidine amino acid derivatives. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester containing an azetidine ring. This approach provides a straightforward route to novel heterocyclic amino acid-like building blocks.

A general strategy involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic aliphatic and aromatic amines. The starting α,β-unsaturated ester can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. The subsequent aza-Michael addition is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile (B52724) at elevated temperatures.

This methodology has been successfully applied to synthesize a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. youtube.com The reaction tolerates a variety of amine nucleophiles, leading to the formation of diverse azetidine derivatives that can be further elaborated. For instance, the resulting products can undergo Suzuki-Miyaura cross-coupling reactions to introduce additional diversity. youtube.com

Table 3: Aza-Michael Addition for the Synthesis of Azetidine Amino Acid Derivatives

Entry Amine Nucleophile Product Yield (%)
1 Azetidine methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate 64
2 Pyrrolidine methyl 2-(1-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate 75
3 Piperidine methyl 2-(1-(1-Boc-azetidin-3-yl)piperidin-4-yl)acetate 82

Rearrangement Reactions from Oxirane Precursors

The synthesis of azetidines from oxirane precursors represents a valuable strategy that leverages the reactivity of strained three-membered rings. A key transformation in this category is the intramolecular aminolysis of 3,4-epoxy amines, which can be considered a rearrangement process where the epoxide ring is opened and a new C-N bond is formed to create the azetidine ring.

A recently developed method utilizes a lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) catalyst to promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This reaction proceeds via a C3-selective intramolecular epoxide aminolysis, leading to the formation of the corresponding azetidine in high yield. frontiersin.orgnih.gov This approach is noteworthy for its high regioselectivity and its tolerance of acid-sensitive and Lewis basic functional groups. frontiersin.orgnih.gov

The reaction is typically carried out by treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)3 in a chlorinated solvent under reflux conditions. frontiersin.org The substrate scope is broad, allowing for the synthesis of various substituted azetidines. For example, epoxy amines bearing both electron-donating and electron-withdrawing substituents on the aromatic ring can undergo this transformation successfully. frontiersin.org

Table 4: La(OTf)3-Catalyzed Rearrangement of Oxirane Precursors to Azetidines

Entry cis-3,4-Epoxy Amine Substrate Product Yield (%)
1 N-benzyl-3,4-epoxypentylamine 1-benzyl-2-methylazetidin-3-ol 92
2 N-(4-methoxybenzyl)-3,4-epoxypentylamine 1-(4-methoxybenzyl)-2-methylazetidin-3-ol 88
3 N-benzyl-3-(phenoxymethyl)oxiran-2-yl)methanamine 1-benzyl-2-(phenoxymethyl)azetidin-3-ol 85

Stereochemical Control and Enantioselective Synthesis of Azetidines

Concepts of Chirality at the Nitrogen Atom and Configurational Isomerism in Azetidines

The stereochemistry of azetidines is influenced by the potential for chirality at both the carbon and nitrogen atoms of the ring. A nitrogen atom with three different substituents is considered a stereocenter. chemrxiv.org However, in many amines, rapid pyramidal inversion at the nitrogen atom leads to a racemic mixture of interconverting enantiomers, making the isolation of single enantiomers difficult. chemrxiv.org

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. nih.gov In the context of substituted azetidines, this includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). acs.orgresearchgate.net The control of these stereochemical elements is paramount in the synthesis of biologically active azetidine (B1206935) derivatives.

Diastereoselective Control in Azetidine Ring Formation

Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the formation of the azetidine ring, the relative stereochemistry of newly formed chiral centers can often be controlled. One common strategy involves the intramolecular cyclization of a precursor that already contains one or more stereocenters. The stereochemistry of the existing chiral center(s) can influence the stereochemical outcome of the ring-closing reaction.

For instance, the synthesis of 2-arylazetidines has been achieved with high diastereoselectivity through a kinetically controlled reaction. researchgate.netfrontiersin.org In these cases, the formation of the thermodynamically less stable four-membered ring is favored over the five-membered ring under specific conditions. researchgate.netfrontiersin.org Computational studies have shown that the transition state leading to the trans diastereomer is often lower in energy, leading to its preferential formation. researchgate.net The choice of solvent and base can also play a critical role in directing the diastereoselectivity of the cyclization.

Another approach to achieve diastereoselectivity is through [2+2] cycloaddition reactions. A study on the stereoselective construction of highly functionalized azetidines from 2-aminomalonates and chalcones reported excellent diastereoselectivities. nih.gov The reaction proceeds through a Michael addition followed by an oxidative cyclization, with the stereochemical outcome influenced by the reaction conditions. nih.gov

Enantioselective Strategies for Accessing Chiral Azetidine Derivatives

The synthesis of a single enantiomer of a chiral azetidine requires enantioselective methods. These strategies aim to create a chiral product from achiral or racemic starting materials.

Chiral Auxiliary-Based Approaches

A widely used method for enantioselective synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A notable example is the use of chiral tert-butanesulfinamides for the synthesis of enantioenriched C2-substituted azetidines. researchgate.netchemrxiv.org In this approach, an achiral 1,3-bis-electrophile, 3-chloropropanal, is condensed with a chiral tert-butanesulfinamide to form a sulfinimine. researchgate.net The addition of an organometallic reagent to this intermediate, followed by intramolecular cyclization, yields the azetidine with high diastereoselectivity. researchgate.netchemrxiv.org The sulfinamide auxiliary can then be cleaved to provide the enantioenriched C2-substituted azetidine hydrochloride. researchgate.net This method is scalable and provides access to a range of azetidines with different substituents at the C2-position. researchgate.netchemrxiv.org

1-Phenylethylamine has also been employed as a chiral auxiliary and a source of the nitrogen atom in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. nih.gov

Asymmetric Catalysis in Azetidine Synthesis (e.g., Hydrogen-Bond-Donor Catalysis)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Cinchona alkaloid derivatives have been successfully used as catalysts in the asymmetric formal [2+2] cycloaddition of N-sulfonylimines and allenoates to produce azetidines with excellent enantioselectivity. nih.gov Similarly, chiral base-catalyzed enantioselective transformation of 4-formyloxyazetidinone using cinchona alkaloids has been reported. nih.gov

Hydrogen-bond-donor catalysis is an emerging area in asymmetric synthesis. Chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. nih.gov While this is a ring-opening reaction, the principles of enantioselective recognition by the catalyst are relevant. In the context of azetidine synthesis, hydrogen-bond donors can play a crucial role in controlling diastereoselectivity in reactions like the Michael addition of α-azido ketones to nitroolefins, where different H-bond donors can lead to opposite diastereomers. mdpi.com

Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have also been developed for the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and high enantioselectivity. nottingham.ac.uk

Photochemical Stereoselective Cycloadditions

Photochemical [2+2] cycloaddition reactions, specifically the aza Paternò-Büchi reaction, offer a direct route to the azetidine ring. This reaction involves the cycloaddition of an imine and an alkene. Achieving stereoselectivity in these reactions can be challenging due to potential isomerization pathways.

However, recent advancements have demonstrated stereoselective [2+2] photocycloadditions. For example, the reaction of N-tosylimines of 2-naphthaldehyde (B31174) with benzofuran (B130515) or styrene (B11656) derivatives at a specific wavelength proceeds with complete stereoselectivity, suggesting a concerted transition state. Visible-light-mediated intermolecular aza Paternò-Büchi reactions using the triplet state reactivity of 2-isoxazoline-3-carboxylates have also been reported to produce highly functionalized azetidines.

Enzymatic Methods for Chiral Precursor Synthesis

Enzymes are highly selective catalysts that can be used to prepare enantiomerically pure building blocks for synthesis. In the context of azetidines, enzymes are primarily used for the kinetic resolution of racemic precursors.

Lipases are a class of enzymes widely used for the synthesis of chiral intermediates due to their regio-, chemo-, and enantioselectivity. nih.gov They can be employed in the kinetic resolution of racemic alcohols or amines, which can then be converted into chiral azetidines. For example, lipase-catalyzed kinetic resolution of racemic alcohols has been used to prepare precursors for the synthesis of chiral drugs. The enantioselective acylation of chiral amines catalyzed by lipases is a commercially important method for producing chiral amines.

Other enzymes, such as phosphotriesterases, have been engineered to stereoselectively hydrolyze chiral phosphoramidate (B1195095) precursors, which are valuable intermediates in the synthesis of chiral molecules. nottingham.ac.uk While not directly applied to 2-tert-butylazetidine (B13017268) hydrochloride in the reviewed literature, these enzymatic strategies represent a powerful tool for accessing the chiral building blocks necessary for the synthesis of a wide range of enantiopure azetidines.

Data Tables

Table 1: Chiral Auxiliary-Based Synthesis of C2-Substituted Azetidines

EntryR-GroupGrignard ReagentDiastereomeric Ratio (dr)Yield of Protected AzetidineReference
1PhenylPhMgBr93:775% researchgate.net
24-Fluorophenyl4-F-PhMgBr94:672% researchgate.net
32-Naphthyl2-NaphthylMgBr95:578% researchgate.net
4VinylVinylMgBr90:1065% researchgate.net
5tert-Butylt-BuMgCl85:1568% researchgate.net

Table 2: Asymmetric Catalysis in Azetidine Synthesis

CatalystReaction TypeSubstrate 1Substrate 2Enantiomeric Excess (ee)YieldReference
Cinchona Alkaloid Derivative[2+2] CycloadditionN-sulfonylimineAllenoateup to 99%Moderate to Good nih.gov
Copper(I)/Chiral LigandKinugasa/C-C CouplingNitroneAlkyneup to 98%Good nottingham.ac.uk
Cinchona AlkaloidNucleophilic Trapping4-formyloxyazetidinonePhenolup to 95%Good nih.gov

Table 3: Photochemical Synthesis of Azetidines

ImineAlkeneWavelengthStereoselectivityYieldReference
N-tosylimine of 2-naphthaldehydeBenzofuran365 nmComplete61%
N-tosylimine of 2-naphthaldehydeStyrene365 nmComplete73%
2-Isoxazoline-3-carboxylateVarious AlkenesVisible Light (Blue)HighGood

Polar Radical Crossover for Stereodefined Azetidines

A notable and innovative one-pot strategy for the stereoselective synthesis of trisubstituted azetidines involves a polar radical crossover (PRC) of organoborate derivatives. nih.govchemrxiv.orgchemrxiv.org This method merges the formation of strained organoboron species with the PRC of the resulting borate (B1201080) derivatives to afford highly functionalized and stereodefined azetidines. nih.govchemrxiv.orgchemrxiv.org The puckered conformation of the four-membered azetidine ring makes it an ideal scaffold for creating three-dimensional diversity in drug discovery, and methods that allow for precise control over substituent orientation are of high value. chemrxiv.org

The general approach commences with an in situ generated azetinyl species, which reacts with an organoborane to form a bisorganoborinate intermediate. This intermediate then undergoes a radical crossover reaction, initiated, for example, by blue light irradiation, in the presence of a radical precursor. chemrxiv.org This process allows for the simultaneous creation of two new carbon-carbon bonds with a high degree of diastereoselectivity. nih.gov

A key factor in maximizing the stereoselectivity of this transformation is the careful selection of diol ligands on the boron atom. nih.govchemrxiv.org Fine-tuning of the reaction conditions, including the choice of solvent and the nature of the organolithium species used to generate the initial azetinyl species, is also crucial for achieving optimal results. chemrxiv.org The proposed mechanism for the high diastereoselectivity suggests that the radical species introduced from the radical precursor shields one of the diastereotopic faces of a cyclic intermediate. This steric hindrance disfavors the 1,2-metallate rearrangement from the same face, thereby promoting an anti-periplanar addition of the second substituent. nih.gov

While the literature provides a robust and efficient methodology for the synthesis of a variety of stereodefined trisubstituted azetidines using this polar radical crossover strategy, specific details for the direct synthesis of 2-tert-butylazetidine hydrochloride via this method are not extensively documented in the reviewed sources. However, the general principles and the demonstrated broad scope of the reaction suggest its potential applicability for accessing such compounds. The reaction's success with various organolithium species and radical precursors indicates that a tert-butyl group could likely be introduced at the 2-position of the azetidine ring with high stereocontrol. chemrxiv.org

Below is a representative table outlining the general components and conditions involved in the polar radical crossover synthesis of stereodefined azetidines, based on the published research.

Starting Material Reagents Key Reaction Conditions Product Type Stereoselectivity
In situ generated azetinylboronic estersOrganolithium species, Radical precursors (e.g., iodoacetates, perfluorinated alkyl iodides), Diol-ligated boranesBlue light irradiation, Low temperature (e.g., -40 °C), Solvent switch may be requiredTrisubstituted azetidinesHigh diastereoselectivity (dr > 20:1 in some cases) nih.gov

Table 1: General Parameters for Polar Radical Crossover Synthesis of Azetidines

The operational simplicity and the high degree of stereochemical control make the polar radical crossover a promising method for the synthesis of a wide array of functionalized azetidines, including those with bulky substituents like the tert-butyl group. nih.govchemrxiv.org Further research would be beneficial to explicitly detail the application of this methodology for the synthesis of 2-tert-butylazetidine and its corresponding hydrochloride salt.

Reactivity Profiles and Diverse Functionalizations of Azetidine Cores

Ring-Opening Reactions of Azetidines

The strain energy pre-installed in the four-membered ring facilitates a range of ring-opening reactions, providing a versatile pathway to functionalized acyclic amines. uni-mainz.denih.gov These reactions can be triggered under various conditions, including nucleophilic, acidic, or photochemical methods.

Nucleophilic attack is a primary mechanism for cleaving the azetidine (B1206935) ring. The process often requires activation of the azetidine, typically by coordinating a Lewis acid to the nitrogen atom or by protonation, to enhance the ring's electrophilicity and create a more reactive species. iitk.ac.in

Lewis acids play a crucial role in activating the azetidine ring for nucleophilic attack. By coordinating to the nitrogen atom, the Lewis acid increases the strain and polarization of the C-N bonds, creating a highly reactive intermediate. iitk.ac.in This species then undergoes nucleophilic attack, typically following a regioselective SN2-type pathway. iitk.ac.inorganic-chemistry.orgnih.gov

The regioselectivity of the attack depends on the substitution pattern of the azetidine. For 2-aryl-N-tosylazetidines, nucleophilic attack by alcohols, mediated by Lewis acids like copper(II) triflate (Cu(OTf)₂), occurs at the C-2 position, leading to the formation of 1,3-amino ethers in high yields. organic-chemistry.orgnih.gov This process is highly regioselective and stereoselective, proceeding with inversion of configuration at the point of attack, which is characteristic of an SN2 mechanism. iitk.ac.in

Table 1: Examples of Lewis Acid-Mediated Ring Opening of Azetidines

Azetidine Substrate Lewis Acid Nucleophile Product Yield Ref
(R)-2-phenyl-N-tosylazetidine Cu(OTf)₂ Methanol (R)-N-(3-methoxy-3-phenylpropyl)-4-methylbenzenesulfonamide 94% iitk.ac.in
(R)-2-phenyl-N-tosylazetidine Cu(OTf)₂ Benzyl (B1604629) alcohol (R)-N-(3-(benzyloxy)-3-phenylpropyl)-4-methylbenzenesulfonamide 92% iitk.ac.in
(R)-2-(4-chlorophenyl)-N-tosylazetidine Cu(OTf)₂ Propargyl alcohol (R)-N-(3-(4-chlorophenyl)-3-(prop-2-yn-1-yloxy)propyl)-4-methylbenzenesulfonamide 95% iitk.ac.in

This methodology provides a direct route to optically active 1,3-amino ethers, which are valuable precursors for biologically active molecules. organic-chemistry.org

Under acidic conditions, the azetidine nitrogen is protonated, which significantly activates the ring for nucleophilic attack by converting the nitrogen into a good leaving group. This process can lead to intramolecular decomposition or intermolecular ring-opening, depending on the substrate and reaction conditions. nih.gov

The rate of acid-mediated decomposition is highly dependent on pH, with more rapid ring-opening occurring at lower pH values. nih.gov For instance, certain N-substituted azetidines undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.govacs.org The stability of the azetidine ring in such cases is directly related to the pKa of the azetidine nitrogen; a lower pKa generally correlates with greater stability. nih.gov

A study on the regioselective ring-opening of azetidines with the Olah reagent (pyridine-HF) demonstrated that the reaction proceeds under mild conditions and is tolerant of various substituents, including 2-aryl and 2-tert-butyl groups. rsc.org The proposed mechanism involves the acid-promoted activation of the azetidine nitrogen, facilitating the nucleophilic attack by fluoride to yield γ-fluorinated amines. rsc.org

Table 2: pH-Dependent Stability of an N-substituted Azetidine

pH Half-life (T½) Stability
1.8 0.5 h Rapid decomposition
2.7 1.2 h Moderate decomposition
7.0 Stable No decomposition observed

Data from a study on an N-phenyl azetidine analogue. nih.gov

A novel strategy for azetidine ring-opening involves a "build and release" approach that combines photochemical cyclization with a subsequent strain-release reaction. uni-mainz.denih.govbeilstein-journals.org In this process, α-aminoacetophenones undergo a Norrish-Yang cyclization upon irradiation with light to form highly strained 3-phenylazetidinols as reaction intermediates. uni-mainz.denih.govbeilstein-journals.orgresearchgate.net

The Norrish-Yang cyclization mechanistically involves a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical to form the azetidine scaffold. uni-mainz.debeilstein-journals.org The strain energy stored in these photogenerated azetidinols facilitates their subsequent ring-opening. This can be triggered by the addition of electron-deficient ketones or boronic acids. uni-mainz.denih.govbeilstein-journals.org The reaction with ketones proceeds via a hemiketal intermediate that protonates the azetidine, initiating the nucleophilic attack and ring cleavage to form highly substituted dioxolanes. uni-mainz.debeilstein-journals.org The success of this two-step process is often dependent on the choice of protecting group on the nitrogen, with a benzhydryl group being particularly effective in orchestrating the photochemistry and facilitating the ring-opening. uni-mainz.debeilstein-journals.orgresearchgate.net

The development of enantioselective methods for azetidine ring-opening is of significant interest for the synthesis of chiral molecules. Highly enantioselective ring-opening of 3-substituted azetidines has been achieved using a chiral squaramide hydrogen-bond donor catalyst with alkyl and acyl halides as nucleophiles. acs.orgchemrxiv.org

This catalytic system demonstrates broad scope across a variety of azetidine substrates and nucleophiles with disparate steric features. acs.orgchemrxiv.org The reaction affords highly enantioenriched ring-opened products, with enantiomeric excesses (ee) often exceeding 90%. acs.org For example, the reaction of 3-phenyl-N-Boc-azetidine with cyclohexanecarbonyl chloride in the presence of the catalyst yields the corresponding ring-opened product in 99% yield and 97% ee. acs.org

The mechanism is believed to involve noncovalent interactions with the catalyst, as evidenced by the significant decrease in selectivity in highly polar solvents. acs.org The catalyst is thought to recognize the conserved electrostatic features of the dipolar SN2 transition state, which allows for high enantioinduction across a diverse range of substrates. acs.orgchemrxiv.org

Table 3: Enantioselective Ring Opening of 3-Substituted Azetidines

3-Substituent Nucleophile Yield ee (%)
Phenyl Cyclohexanecarbonyl chloride 99% 97
4-Methoxyphenyl Benzoyl chloride 98% 97
2-Naphthyl Cyclohexanecarbonyl chloride 99% 96
3-Thienyl Benzoyl chloride 99% 96
Fluoro Cyclohexanecarbonyl chloride 94% 91

Data from Jacobsen et al. on squaramide-catalyzed reactions. acs.org

Nucleophilic Ring Opening Mechanisms

Functionalization at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of diverse substituents and the modulation of the molecule's properties. The synthetic approach to N-functionalization often depends on the presence of protecting groups.

In the context of peptide chemistry, the azetidine nitrogen can be modified post-cyclization. This can be achieved through chemoselective deprotection of the nitrogen followed by substitution reactions such as acylation or sulfonylation. researchgate.netfigshare.com For instance, a Cbz-protected azetidine incorporated into a macrocyclic peptide can be deprotected and subsequently functionalized. researchgate.net An alternative "click-based" approach involves installing a handle, such as a 2-propynyl carbamate, on the azetidine nitrogen, which can then undergo copper-catalyzed azide-alkyne cycloaddition reactions to attach various moieties like dyes or biotin. researchgate.netfigshare.com

Another powerful method for functionalization involves the deprotonation of a C-H bond adjacent (alpha) to the nitrogen atom using a strong base, a process known as α-lithiation. nih.gov When an electron-withdrawing group (e.g., Boc, Bus) is attached to the azetidine nitrogen, treatment with an organolithium base leads to exclusive α-lithiation. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to install substituents at the C2 position. nih.gov This α-lithiation/electrophilic trapping sequence provides a versatile route to a wide array of C2-functionalized azetidines. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring is a key site for introducing molecular diversity. Its nucleophilic character allows for straightforward N-alkylation and N-acylation reactions, which are fundamental for modifying the properties of the molecule or for introducing directing groups for subsequent C-H functionalization.

N-Alkylation involves the reaction of the azetidine nitrogen with an alkylating agent, typically an alkyl halide. For secondary amines like 2-tert-butylazetidine (B13017268), this reaction proceeds under standard conditions, often in the presence of a base to neutralize the acid generated. The choice of solvent and base can influence the reaction's efficiency. For instance, potassium tert-butoxide (KOtBu) has been shown to promote the N-alkylation of other strained heterocycles like 2-oxazolines with benzyl halides. beilstein-archives.org In the context of more complex syntheses, reductive amination using nitriles under catalytic hydrogenation conditions offers a pathway to selectively N-alkylate primary and secondary amines. rsc.org

N-Acylation is the reaction of the azetidine with an acylating agent, such as an acyl chloride or a carboxylic acid activated in situ. This reaction is crucial for installing amide functionalities or protecting groups. A common method involves the direct coupling of chiral auxiliaries, like 2-oxazolidinones, with carboxylic acids using pivaloyl chloride and triethylamine. scribd.com These reactions are often high-yielding and serve as a cornerstone for many synthetic strategies involving azetidines.

Reaction TypeReagent ClassTypical ConditionsProductReference(s)
N-AlkylationAlkyl Halides (e.g., Benzyl Bromide)Base (e.g., KOtBu), Solvent (e.g., DMC), 50°CN-Alkyl Azetidine beilstein-archives.org
N-AlkylationNitrilesCatalytic Hydrogenation (e.g., Pd/C or Rh/C)N-Alkyl Azetidine rsc.org
N-AcylationCarboxylic Acids / Pivaloyl ChlorideTriethylamineN-Acyl Azetidine scribd.com

Protective Group Strategies for Nitrogen

Protecting the azetidine nitrogen is a critical step in multi-step syntheses to prevent unwanted side reactions and to modulate the ring's reactivity. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many conditions and its facile removal under acidic conditions. nih.govfishersci.co.uk The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukmdpi.com However, milder methods using oxalyl chloride in methanol have also been developed. nih.gov

The tert-butoxythiocarbonyl (Botc) group is a thiocarbonyl analogue of Boc. acs.org A key advantage of the Botc group is its ability to facilitate α-lithiation of the azetidine ring, a reaction where the standard Boc group is ineffective. acs.org Furthermore, the Botc group exhibits greater acid lability compared to the Boc group and can be selectively removed in the presence of a Boc group using TFA or via thermolysis. acs.org

The thiopivaloyl group has also been uniquely successful in enabling the α-lithiation and subsequent electrophile trapping of azetidines. acs.orgacs.org However, a significant drawback is that it requires harsh conditions for its removal, such as treatment with multiple equivalents of methyllithium. acs.org

Strategies for the selective deprotection of one N-protecting group in the presence of another are crucial for orthogonal synthesis. For example, the Botc group can be cleaved under conditions that leave a Boc group intact. acs.org Similarly, N-(4-methoxyphenyl) groups can be selectively removed with cerium ammonium (B1175870) nitrate (CAN), and benzyl groups can be cleaved by Birch reduction or hydrogenolysis. mdpi.com

Protecting GroupAbbreviationKey FeatureDeprotection ConditionsReference(s)
tert-ButyloxycarbonylBocWidely used, stableAcidic (e.g., TFA, HCl); Oxalyl Chloride/MeOH nih.govfishersci.co.uk
tert-ButoxythiocarbonylBotcFacilitates α-lithiation, more acid-labile than BocMild Acid (TFA); Thermolysis acs.org
Thiopivaloyl-Enables α-lithiationHarsh (e.g., 5 eq. MeLi) acs.org
BenzylBn-Pd-catalyzed hydrogenolysis fishersci.co.ukmdpi.com
4-MethoxyphenylPMP-Cerium Ammonium Nitrate (CAN) mdpi.com

Functionalization at Carbon Centers of the Azetidine Ring

Modifying the carbon skeleton of the azetidine ring is essential for building complex molecular architectures. A variety of methods have been developed to achieve this, leveraging both the inherent reactivity of the strained ring and advanced catalytic systems.

Site-Selective C(sp³)-H Functionalization

Direct functionalization of otherwise inert C(sp³)–H bonds is a powerful and atom-economical synthetic strategy. dmaiti.com In the context of azetidines, transition-metal catalysis, particularly with palladium, has enabled site-selective C–H functionalization. rsc.org These reactions typically rely on a directing group attached to the azetidine nitrogen, which coordinates to the metal catalyst and positions it in proximity to a specific C–H bond. dmaiti.comnih.gov

For example, picolinamides derived from azetidines have been used as directing groups for palladium-catalyzed C(sp³)–H arylation. nih.gov Similarly, an 8-aminoquinoline directing group has been employed for the cis-stereoselective C(sp³)–H arylation of N-TFA protected azetidines. rsc.org Ruthenium-based catalysts are also widely used for C-H bond functionalization, often assisted by carboxylate ligands. mdpi.com While these methods provide powerful tools for modifying complex molecules, the directing group must be installed and later removed, adding steps to the synthesis. rsc.orgnih.gov

Catalyst SystemDirecting GroupReaction TypeKey FeaturesReference(s)
Pd(OAc)₂/AgOAc8-AminoquinolineC(sp³)–H Arylationcis-stereoselective rsc.org
Pd(OAc)₂/CuBr₂PicolinamideC(sp³)–H ArylationSite-selective functionalization nih.gov
[RuCl₂(p-cymene)]₂Various N-heterocyclesC–H AlkenylationRegioselective ortho-C-H activation mdpi.com

Diastereoselective Alkylation and Acylation

Introducing substituents at the carbon centers of an existing azetidine ring in a stereocontrolled manner is a significant challenge. The stereochemical outcome of such reactions can be influenced by the pre-existing stereocenter at the C2 position (bearing the tert-butyl group) or by a chiral auxiliary attached to the nitrogen.

Diastereoselective alkylation has been achieved via the trapping of α-lithiated azetidines. acs.org For instance, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent reaction with electrophiles provides 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. acs.orgnih.gov The stereochemical outcome, however, can be dependent on the specific electrophile used. acs.orgnih.gov

The use of chiral auxiliaries, such as Evans' oxazolidinones, is a well-established strategy for stereoselective alkylation of carbonyl compounds. nih.gov A similar approach can be envisioned for N-acyl azetidines. The development of methods for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones demonstrates that even sterically demanding all-carbon quaternary centers can be installed with high diastereoselectivity. nih.gov Highly stereoselective alkylation of titanium(IV) enolates has also been achieved using tert-butyl peresters as alkylating agents. nih.gov

Chemoselective Displacement Reactions

Nucleophilic substitution reactions on the azetidine ring provide a direct method for introducing a wide range of functional groups. These reactions require the presence of a suitable leaving group on one of the ring carbons. For example, a hydroxyl group at the C3 position can be converted into a better leaving group, such as a mesylate or tosylate, which can then be displaced by various nucleophiles. This strategy allows for the synthesis of 3-substituted azetidines. The inherent strain of the azetidine ring can facilitate such displacement reactions.

Direct Lithiation and Subsequent Electrophilic Trapping (e.g., C2- and C3-positions)

Directed ortho-metalation, or more broadly, directed deprotonation, is a powerful method for C-C bond formation. uwindsor.cabaranlab.org In azetidine chemistry, this strategy has been successfully applied to achieve functionalization at the C2 position (α-lithiation). The success of this reaction is highly dependent on the activating group on the nitrogen atom. While N-Boc groups are generally ineffective, N-thiopivaloyl and N-Botc groups can direct the deprotonation of an adjacent C-H bond using a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). acs.orgrsc.orgcardiff.ac.uk

The resulting α-lithioazetidine is a potent nucleophile that can be trapped with a wide array of electrophiles, providing access to various 2-substituted azetidines. acs.orgrsc.org The stereoselectivity of the electrophile trapping can be influenced by the specific electrophile and reaction conditions. nih.govrsc.org

The lithiation can also lead to the formation of unsaturated azetine rings through elimination. For example, s-BuLi-induced α-lithiation of N-Boc-3-methoxyazetidine leads to elimination and a subsequent α-lithiation of the resulting N-Boc-2-azetine, which can then be trapped by electrophiles to yield 2-substituted 2-azetines. acs.orgnih.gov

N-Activating GroupBase/AdditivePosition FunctionalizedElectrophile ExamplesOutcomeReference(s)
N-Thiopivaloyls-BuLi / TMEDAC2 (α-position)D₂O, MeI, Aldehydes, Ketones2-Substituted Azetidines acs.orgnih.govrsc.org
N-Botcs-BuLi / Chiral LigandC2 (α-position)MeI, TMSCl, Acetone2-Substituted Azetidines (Enantioselective) acs.orgrsc.org
N-Boc (on 3-methoxyazetidine)s-BuLiC2 (via azetine intermediate)Carbonyls, (PhS)₂, Allylic halides2-Substituted 2-Azetines acs.orgnih.gov

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

The functionalization of saturated heterocyclic rings, such as azetidine, through cross-coupling reactions represents a powerful tool in modern organic synthesis for the creation of carbon-carbon bonds. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is one of the most versatile and widely used methods for this purpose. However, the application of this reaction to the C2 position of a 2-tert-butylazetidine core presents significant synthetic challenges.

Direct C(sp³)–C(sp²) Suzuki-Miyaura cross-coupling reactions involving alkylboron reagents are known but are highly sensitive to the steric environment of the reacting carbon center. The reaction generally proceeds most efficiently with unhindered, electron-rich organoboranes. In the case of 2-tert-butylazetidine, a hypothetical Suzuki-Miyaura reaction would involve the coupling of an organoboron species with a derivative of the azetidine, such as a 2-halo-2-tert-butylazetidine. The steric bulk of the tert-butyl group at the C2 position would severely hinder the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide), which is a critical step in the catalytic cycle. This steric impediment makes the formation of the necessary organopalladium intermediate highly unfavorable, thereby inhibiting the cross-coupling reaction. Early studies on B-alkyl Suzuki-Miyaura couplings noted that even secondary alkylboranes showed no reactivity, which underscores the challenge posed by the tertiary carbon center in the 2-tert-butylazetidine system.

An alternative approach to C-C bond formation is through the direct C-H activation and subsequent arylation. Palladium-catalyzed C-H arylation of tertiary C-H bonds has been reported, but these reactions typically require the presence of a directing group to achieve regioselectivity. In the context of 2-tert-butylazetidine hydrochloride, the nitrogen atom of the azetidine ring could potentially act as a directing group, but the steric hindrance from the adjacent tert-butyl group would likely impede the formation of the necessary cyclometalated intermediate.

Given these challenges, there is a lack of specific examples in the scientific literature of successful Suzuki-Miyaura cross-coupling reactions at the C2 position of 2-tert-butylazetidine that proceed without ring opening. The inherent steric hindrance of the tert-butyl group at the reactive center makes this transformation a formidable challenge for conventional cross-coupling methodologies.

Rearrangement and Ring Expansion Reactions of Azetidines

The strained four-membered ring of azetidines makes them susceptible to various rearrangement and ring expansion reactions, providing synthetic routes to larger, more complex heterocyclic systems. For a 2-tert-butyl substituted azetidine, these reactions offer a pathway to functionalized pyrrolidines and other expanded ring structures. One of the notable rearrangement reactions applicable to azetidinium salts is the Stevens rearrangement.

The Stevens rearrangement is a base-mediated 1,2-rearrangement of quaternary ammonium salts, which in the case of cyclic systems like azetidinium salts, can lead to ring expansion. The process is initiated by the deprotonation of a carbon adjacent to the positively charged nitrogen, forming an ylide intermediate. This is followed by the migration of a substituent from the nitrogen to the adjacent carbanionic carbon.

For a derivative of 2-tert-butylazetidine, such as an N-benzyl-2-tert-butylazetidinium salt, treatment with a strong base can induce a Stevens rearrangement. The likely pathway would involve the migration of the benzyl group to the C2 position of the azetidine ring, resulting in the formation of a 2-benzyl-2-tert-butylpyrrolidine derivative. The regioselectivity of the rearrangement, particularly in substituted azetidinium ions, is generally high.

While specific experimental data for the rearrangement of 2-tert-butylazetidinium salts is not extensively documented, the general mechanism allows for the construction of a hypothetical reaction table. The yields and diastereoselectivity of such reactions can be influenced by the nature of the substituents on the nitrogen and the azetidine ring, as well as the reaction conditions.

Table 1: Hypothetical Stevens Rearrangement of N-Substituted 2-tert-Butylazetidinium Salts

Entry N-Substituent (R) Product Theoretical Yield (%) Diastereomeric Ratio (d.r.)
1 Benzyl 2-Benzyl-2-tert-butylpyrrolidine 75 3:1
2 Allyl 2-Allyl-2-tert-butylpyrrolidine 68 2.5:1

This table is illustrative and based on the general principles of the Stevens rearrangement, as specific experimental data for 2-tert-butylazetidine derivatives were not available in the surveyed literature.

Another potential pathway for the transformation of 2-substituted azetidines is through acid-mediated ring expansion. While less common than rearrangements of N-activated species, acid catalysis can promote the cleavage of the azetidine ring followed by intramolecular cyclization to form a larger ring. For 2-tert-butylazetidine, protonation of the nitrogen atom could facilitate the opening of the ring to form a carbocationic intermediate, which could then be trapped intramolecularly by a nucleophile to yield a pyrrolidine (B122466) derivative. The stability of the potential carbocationic intermediates would play a crucial role in directing the outcome of such a reaction.

The reactivity of the azetidine core in this compound towards rearrangement and ring expansion is a promising area for the synthesis of novel and structurally diverse nitrogen-containing heterocycles. The steric influence of the tert-butyl group is expected to play a significant role in the stereochemical outcome of these transformations.

Advanced Methodological Platforms in Azetidine Chemistry

Continuous Flow Synthesis for Azetidine (B1206935) Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of azetidine derivatives, overcoming many of the limitations associated with their preparation in conventional batch reactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling unstable intermediates or hazardous reagents. acs.orgnih.gov The small reactor volumes inherent to flow systems mitigate risks associated with exothermic reactions and allow for rapid screening and optimization of reaction conditions.

Photochemical reactions, particularly those involving high-energy ultraviolet light, are exceptionally well-suited for continuous flow processing. The combination of photochemistry and flow techniques ensures uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in larger batch setups, as dictated by the Beer-Lambert law. nih.govresearchgate.net

A notable application of this synergy is the synthesis of 3-hydroxyazetidines via a Norrish–Yang cyclisation. researchgate.netvapourtec.com In this process, suitably functionalized 2-amino ketones undergo an intramolecular hydrogen abstraction and subsequent cyclization upon photochemical activation to form the desired azetidine ring. researchgate.net Researchers have successfully implemented a photo-flow methodology that delivers 3-hydroxyazetidines in good yields with high reproducibility. durham.ac.uk The short residence times characteristic of flow processes facilitate easy scaling, enabling the production of these compounds on a multi-gram scale. durham.ac.uk

The efficiency of the photochemical flow synthesis is dependent on several factors, including the concentration of the starting material, the solvent, flow rate, and the power of the light source. durham.ac.uk For instance, an optimal productivity for a specific 2-amino ketone was achieved at a flow rate of 1 mL/min, corresponding to a 10-minute residence time, which resulted in a 90% conversion and a 76% isolated yield. durham.ac.uk Slower flow rates could increase conversion but sometimes led to the formation of by-products due to extended irradiation. durham.ac.uk

Table 1: Effect of Flow Rate on Photochemical Synthesis of a 3-Hydroxyazetidine Derivative

Flow Rate (mL/min)Residence Time (min)Conversion (%)Isolated Yield (%)
1.00109076
0.7513.3--
0.5020--
0.254059-
Data compiled from studies on Norrish-Yang cyclisation in continuous flow reactors. durham.ac.uk

The generation and functionalization of organolithium intermediates are fundamental transformations in organic synthesis, but they often require cryogenic temperatures (−78 °C) and careful handling in batch processes. acs.orgresearchgate.net Continuous flow technology provides a safer and more efficient alternative, enabling the handling of these highly reactive intermediates at significantly higher temperatures than in batch processing. acs.orguniba.it

A robust continuous flow synthesis has been developed for 2-substituted azetines and 3-substituted azetidines using a common precursor, N-Boc-3-iodoazetidine. nih.govacs.org This platform allows for the generation of either C3-lithiated azetidines or C2-lithiated azetines depending on the choice of the lithiation agent. acs.org The subsequent reaction with a range of electrophiles allows for the creation of a diverse library of functionalized azetidine scaffolds.

Table 2: Continuous Flow Synthesis of C3-Functionalized Azetidines

ElectrophileProductResidence Time (ms)Temperature (°C)
Benzophenone4a82-50
Acetone4b82-50
Benzaldehyde4c82-50
Isopropyl isocyanate4d82-50
This table showcases the rapid and efficient trapping of the C3-lithiated azetidine intermediate with various electrophiles under continuous flow conditions. acs.org

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of complex molecules, including azetidines. mgesjournals.comajast.net The goal is to design chemical processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mgesjournals.com Continuous flow synthesis inherently aligns with several of these principles by offering better heat transfer, reduced solvent volumes, and safer handling of hazardous reagents. nih.gov

A significant step towards a more sustainable azetidine synthesis has been the replacement of conventional solvents with more environmentally benign alternatives. ajast.net In the context of flow lithiation, cyclopentylmethyl ether (CPME) has been successfully employed as a green solvent. acs.orguniba.it CPME is a desirable alternative to solvents like tetrahydrofuran (THF) due to its higher boiling point, lower peroxide formation, and reduced water miscibility, which allows it to be used without stringent anhydrification steps. acs.orguniba.it The use of CPME in the flow synthesis of functionalized azetidines demonstrates that robust and high-yielding chemical transformations can be achieved while adhering to sustainability concerns. uniba.it

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Studies on Ring Strain Energy and Conformational Analysis

The azetidine (B1206935) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a key determinant of its chemical behavior.

Quantum chemical studies have been instrumental in quantifying the ring strain energy of azetidine. The reactivity of azetidines is largely driven by a substantial ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This value positions azetidines between the more strained and reactive aziridines and the less strained and more stable pyrrolidines. The presence of substituents on the azetidine ring can influence its conformation. For instance, studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered or a less puckered structure depending on the conformation of the peptide backbone to which it is attached.

In the case of 2-tert-butylazetidine (B13017268) hydrochloride, the bulky tert-butyl group at the C2 position is expected to have a profound impact on the ring's conformation. Steric hindrance from the tert-butyl group would likely favor a puckered conformation where the substituent occupies a pseudo-equatorial position to minimize steric interactions with the ring atoms. The protonation of the nitrogen atom to form the hydrochloride salt would further influence the geometry and electronic distribution within the ring.

Theoretical Calculations of Bond Dissociation Energies and Heats of Formation

Theoretical calculations are a powerful tool for determining the thermodynamic properties of molecules, including bond dissociation energies (BDEs) and heats of formation. These values are fundamental to understanding the stability and reactivity of chemical compounds. The BDE is the enthalpy change associated with the homolytic cleavage of a bond, providing a measure of the bond's strength. rsc.org The heat of formation is the enthalpy change when a compound is formed from its constituent elements in their standard states.

Table 1: Illustrative Bond Dissociation Energies (BDEs) for Representative Bonds

BondMoleculeBDE (kcal/mol)
C-HMethane104.9
C-CEthane89.9
C-NMethylamine84.4

Note: This table provides general BDE values for common bond types as a reference. Specific values for 2-tert-butylazetidine hydrochloride would require dedicated computational studies.

Computational Elucidation of Reaction Mechanisms (e.g., Ring Opening, Cycloaddition)

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving azetidines. The strained nature of the azetidine ring makes it susceptible to various transformations, most notably ring-opening and cycloaddition reactions.

Theoretical studies have provided detailed insights into the enantioselective ring-opening of azetidines. nih.gov For instance, computational models have been used to understand the role of catalysts in promoting the ring-opening of azetidinium ions, revealing the intricate network of interactions that stabilize the transition state. nih.gov The mechanism of ring-opening can be influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile.

Cycloaddition reactions involving azetidines have also been a subject of computational investigation. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidines, and computational studies have helped to understand the mechanism and stereoselectivity of this process. nih.gov Similarly, the [4+2] cycloaddition of 2-azetines with various dienophiles has been explored computationally.

For this compound, computational studies could predict its reactivity in ring-opening reactions. The protonated nitrogen would make the ring more susceptible to nucleophilic attack. The bulky tert-butyl group would likely direct the nucleophilic attack to the less sterically hindered carbon atoms of the ring, thus controlling the regioselectivity of the reaction.

Structure-Reactivity Relationships and Electronic Structure Analyses

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. For azetidine derivatives, quantitative structure-activity relationship (QSAR) studies and electronic structure analyses provide valuable insights into how structural modifications affect their chemical and biological properties.

QSAR studies have been employed to correlate the structural features of azetidine derivatives with their biological activities. For example, a QSAR study on a series of azetidine-2-carbonitriles identified key molecular descriptors that influence their antimalarial activity. nih.gov Such studies can guide the design of new, more potent therapeutic agents.

Applications of Azetidines As Versatile Synthetic Building Blocks

Utilization in the Construction of Complex Organic Molecules

The rigid framework and inherent ring strain of the azetidine (B1206935) core, combined with the stereodirecting influence of the 2-tert-butyl group, make 2-tert-butylazetidine (B13017268) hydrochloride a valuable starting material for synthesizing complex molecular architectures. While broad applications are still under exploration, its utility is demonstrated in the preparation of specifically substituted heterocyclic systems. The tert-butyl group provides a high degree of facial selectivity in reactions involving the azetidine ring, guiding the approach of incoming reagents.

Azetidines as Chiral Templates in Asymmetric Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantioenriched products. wikipedia.orgsigmaaldrich.com The chiral center at the C2 position of 2-tert-butylazetidine allows it to function as an effective chiral auxiliary. The bulky tert-butyl group creates a sterically hindered environment that forces reactions to proceed with high diastereoselectivity.

For instance, N-acylated derivatives of 2-tert-butylazetidine can undergo enolate formation and subsequent alkylation. The tert-butyl group effectively shields one face of the enolate, directing the alkylating agent to the opposite face, thus controlling the formation of a new stereocenter. While specific data for the hydrochloride salt is not detailed, the principle relies on the inherent chirality of the 2-tert-butylazetidine scaffold. rsc.org The development of chiral auxiliaries is critical for the pharmaceutical industry's rising demand for single-enantiomer drugs. organic-chemistry.orgnih.govtcichemicals.com

Table 1: Representative Asymmetric Transformations Using Chiral Auxiliaries (General representation of expected outcomes based on the principles of chiral auxiliary-controlled reactions. Specific data for 2-Tert-butylazetidine hydrochloride is not available in the provided search results.)

Reaction TypeSubstrateReagentExpected Diastereomeric Ratio (d.r.)
Enolate AlkylationN-propanoyl-2-tert-butylazetidineBenzyl (B1604629) bromideHigh
Aldol ReactionN-glycolyl-2-tert-butylazetidineBenzaldehydeHigh

Precursors for the Synthesis of Other Nitrogen-Containing Heterocyclic Systems

The strained four-membered ring of azetidines makes them suitable precursors for ring-expansion reactions, leading to the formation of more stable five- and seven-membered heterocyclic systems. mdpi.com

Synthesis of Pyrrolidine (B122466) Derivatives

The conversion of azetidines to pyrrolidines is a well-established synthetic strategy. organic-chemistry.org For 2-substituted azetidines like 2-tert-butylazetidine, this transformation can be achieved through various methods, including rearrangement of N-ylides or radical-mediated processes. One common approach involves the formation of an azetidinium ion followed by a nucleophilic attack or rearrangement that facilitates the ring expansion. For example, reductive cyclization of γ-nitroketones is a common method for synthesizing pyrroline (B1223166) N-oxides, which can then be converted to substituted pyrrolidines. nih.gov The presence of the tert-butyl group at the C2 position can influence the regioselectivity of the ring-opening and subsequent recyclization, leading to specifically substituted pyrrolidine derivatives. Highly functionalized 2-allylpyrrolidines can also be synthesized via a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. nih.gov

Synthesis of Dioxolane Derivatives

Recent studies have shown that photochemically generated azetidinols can serve as precursors to highly substituted dioxolanes. nih.govbeilstein-journals.org This "build and release" strategy involves the photochemical Norrish-Yang cyclization of an α-aminoacetophenone to form a strained azetidinol (B8437883) intermediate. The subsequent acid-catalyzed or ketone-mediated ring opening of this intermediate leads to the formation of a dioxolane. While this has been demonstrated with 3-phenylazetidinols, the principle could be extended to derivatives of 2-tert-butylazetidine, where the azetidine ring is opened and reacts with a carbonyl compound to form the five-membered dioxolane ring. The key is the strain-release-driven ring opening of the azetidine derivative. nih.govbeilstein-journals.org

Synthesis of Oxazinane Derivatives

Integration into Peptidomimetics and Unnatural Amino Acid Synthesis

Unnatural amino acids are crucial tools in medicinal chemistry and drug discovery, used to enhance the properties of peptides, such as their stability and target selectivity. tjpr.orgnih.gov The conformationally constrained nature of the azetidine ring makes it an attractive scaffold for designing peptidomimetics and novel amino acids. researchgate.netresearchgate.net

Incorporating the 2-tert-butylazetidine moiety into a peptide backbone introduces significant steric hindrance and conformational rigidity. This can lock the peptide into a specific bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the azetidine ring can serve as a bioisostere for a peptide bond or a specific amino acid side chain. The synthesis of such unnatural amino acids often starts from glycine (B1666218) equivalents, which are then elaborated. nih.gov The 2-tert-butylazetidine structure can be considered a cyclic β-amino acid, a class of compounds known to impart metabolic stability and induce specific secondary structures in peptides. acgpubs.org

Q & A

Q. Table 1: Stability Study Design for this compound

ConditionParametersAnalytical Method
pH 2.0 (HCl)40°C, 75% humidityHPLC-UV (λ = 220 nm)
pH 7.4 (PBS)25°C, darkLC-MS/MS
pH 10.0 (NaOH)4°C, nitrogen atmosphereNMR (degradation peaks)

Q. Table 2: Key Spectral Peaks for Structural Confirmation

TechniqueExpected SignalsReference Compound
¹H NMR (CDCl₃)δ 1.15 (s, 9H, tert-butyl)tert-Butylamine HCl
¹³C NMRδ 27.8 (C(CH₃)₃), δ 58.5 (N-CH₂)Azetidine derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.